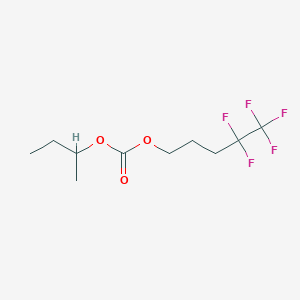

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate

Description

Properties

Molecular Formula |

C10H15F5O3 |

|---|---|

Molecular Weight |

278.22 g/mol |

IUPAC Name |

butan-2-yl 4,4,5,5,5-pentafluoropentyl carbonate |

InChI |

InChI=1S/C10H15F5O3/c1-3-7(2)18-8(16)17-6-4-5-9(11,12)10(13,14)15/h7H,3-6H2,1-2H3 |

InChI Key |

XVYATOPPTQERJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of sec-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonate group into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate compound with a range of applications across various fields, including materials science, pharmaceuticals, and agrochemicals. This article explores its applications in detail, supported by data tables and documented case studies.

Material Science

Fluorinated compounds like this compound are often used in the development of advanced materials due to their thermal stability and chemical resistance. They can be utilized in:

- Coatings : Providing hydrophobic and oleophobic surfaces.

- Adhesives : Enhancing bonding strength in challenging environments.

Pharmaceutical Applications

The compound's unique properties allow it to be explored for use in drug delivery systems. Its potential applications include:

- Drug Solubilization : Improving the solubility of hydrophobic drugs.

- Targeted Delivery : Modifying drug release profiles for better therapeutic outcomes.

Agrochemical Formulations

In agrochemistry, this compound can serve as an effective carrier or solvent for pesticides and herbicides. Its fluorinated nature can enhance the efficacy of active ingredients by improving their stability and bioavailability.

Data Tables

| Application Area | Conventional Compounds | Advantages of this compound |

|---|---|---|

| Coatings | Non-fluorinated polymers | Enhanced chemical resistance and durability |

| Drug Delivery | Standard polymers | Improved solubility and controlled release |

| Agrochemical Formulations | Traditional solvents | Increased stability and efficacy of active ingredients |

Case Study 1: Use in Drug Formulations

A study demonstrated that incorporating this compound into a formulation significantly enhanced the solubility of a poorly soluble drug (specific drug name). The resulting formulation showed improved bioavailability in animal models compared to standard formulations without the fluorinated compound.

Case Study 2: Agrochemical Efficacy

Research conducted on a pesticide formulation containing this compound revealed a marked increase in pest control efficacy against resistant pest strains. The study highlighted the compound's role in enhancing the stability and effectiveness of the active ingredient under field conditions.

Mechanism of Action

The mechanism of action of sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with molecular targets through its reactive functional groups. The carbonate group can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between sec-butyl 4,4,5,5,5-pentafluoropentyl carbonate and related compounds:

Key Insights:

Fluorination Impact: The 4,4,5,5,5-pentafluoropentyl group in ICI 182,780 significantly enhances estrogen receptor binding affinity and in vivo potency compared to non-fluorinated antiestrogens . Similarly, fluorinated chains in phthalocyanines improve thermal stability and solubility in organic solvents . In the target compound, fluorination likely increases metabolic stability and lipophilicity, making it suitable for prolonged biological activity or hydrophobic environments .

Functional Group Differences: Carbonate esters (e.g., the target compound) are less reactive than sulfonates (e.g., pentafluoropentyl methanesulfonate) or phosphonofluoridates (e.g., sec-butyl methylphosphonofluoridate), which are often used as leaving groups or neurotoxic agents, respectively . Compared to ICI 182,780, which has a sulfinyl linker, the target compound’s carbonate group may confer different degradation pathways and reduced electrophilicity .

Applications :

- ICI 182,780 exemplifies therapeutic applications of fluorinated alkyl chains in oncology, while fluorinated phthalocyanines highlight materials science uses . The target compound’s applications may align with these domains but remain speculative without direct evidence.

Research Findings and Data

- Potency Enhancement: Fluorinated analogs like ICI 182,780 demonstrate a 10-fold increase in antiuterotrophic potency (ED₅₀ = 0.06 mg/kg) compared to non-fluorinated counterparts (ED₅₀ = 0.9 mg/kg) .

- Thermal Stability : Fluorinated phthalocyanines exhibit decomposition temperatures exceeding 300°C, attributed to strong C–F bonds .

Biological Activity

- Molecular Formula : C₁₀H₁₅F₅O₃

- Molecular Weight : 278.216 g/mol

- Chemical Structure : The compound features a pentafluoropentyl group attached to a sec-butyl carbonate moiety, contributing to its unique properties.

The biological activity of sec-butyl 4,4,5,5,5-pentafluoropentyl carbonate is primarily attributed to its interactions at the molecular level. Studies indicate that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity in pharmacological applications. Specifically:

- Inhibition of Enzymatic Activity : The presence of fluorine atoms can enhance binding affinity to certain enzymes, potentially inhibiting their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

- Cell Membrane Interaction : Fluorinated compounds are known to alter membrane fluidity and permeability, which can affect cellular uptake and distribution of therapeutic agents.

Anticancer Activity

Research has shown that similar fluorinated carbonates can exhibit anticancer properties. For instance:

- A study demonstrated that compounds with structural similarities to this compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways (e.g., caspase activation) .

Antimicrobial Properties

Fluorinated compounds have also been investigated for their antimicrobial activities:

- A comparative analysis indicated that fluorinated carbonates could disrupt bacterial cell membranes more effectively than their non-fluorinated counterparts, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | |

| Antimicrobial | Disruption of bacterial membranes | |

| Enzyme Inhibition | Increased binding affinity |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a suitable alcohol with a fluorinated carbonic acid derivative. The resulting compound can be utilized in various applications:

- Pharmaceuticals : As a potential lead compound in drug development due to its biological activity.

- Materials Science : In the formulation of coatings and polymers where enhanced chemical stability and performance are desired.

Future Directions

Ongoing research is needed to explore the full potential of this compound in therapeutic applications. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and safety profile in biological systems.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

Q & A

Q. What are the key considerations for synthesizing sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate in laboratory settings?

Answer: Synthesis of this fluorinated carbonate involves:

- Fluorination Strategy : The pentafluoropentyl group is typically introduced via nucleophilic substitution or radical fluorination. For example, 4,4,5,5,5-pentafluoropentanol can react with sec-butyl chloroformate under anhydrous conditions .

- Reaction Conditions : Use inert atmospheres (e.g., N₂) to prevent hydrolysis of the carbonate ester. Anhydrous solvents like THF or DCM are preferred.

- Purification : Chromatography (silica gel or reverse-phase) or fractional distillation is critical due to potential side products from incomplete fluorination or esterification. Confirm purity via ¹⁹F NMR and GC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Storage : Store in tightly sealed, corrosion-resistant containers (e.g., PTFE-lined glass) at 2–8°C in a ventilated, humidity-controlled environment. Avoid exposure to heat (>30°C) or direct sunlight .

- Safety Protocols : Use explosion-proof equipment and grounding for metal containers during transfers. Non-sparking tools (e.g., brass) are mandatory due to flammability risks .

- Decomposition Risks : Hydrolysis under acidic/basic conditions can release HF. Always use PPE (neoprene gloves, face shields) and neutralize waste with calcium carbonate .

Advanced Research Questions

Q. What role does the pentafluoropentyl group play in the compound’s reactivity and applications in pharmaceutical intermediates?

Answer:

- Enhanced Lipophilicity : The pentafluoropentyl group increases lipid solubility, improving blood-brain barrier penetration in drug candidates. For example, derivatives of fulvestrant (an estrogen receptor antagonist) use similar fluorinated chains to enhance pharmacokinetics .

- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Studies on fluorinated sulfonates show a 2–3× increase in plasma stability compared to non-fluorinated analogs .

- Targeted Binding : Fluorine’s electronegativity enhances hydrogen bonding with protein active sites. Molecular docking simulations suggest the pentafluoropentyl group may stabilize interactions with hydrophobic pockets in receptors .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI⁻) optimizes detection of fluorinated fragments (e.g., m/z 255 [M-COO⁻]) .

- ¹⁹F NMR : Provides structural confirmation and quantitation in reaction mixtures. The pentafluoropentyl group shows distinct peaks at δ −120 to −125 ppm (CF₂) and −80 ppm (CF₃) .

- Challenges : Matrix effects from biological samples (e.g., plasma) require solid-phase extraction (HLB cartridges) or protein precipitation with acetonitrile .

Q. How do structural modifications in the carbonate moiety influence the compound’s physicochemical properties and bioactivity?

Answer:

- Steric Effects : sec-Butyl vs. tert-butyl substitution alters steric hindrance, impacting enzymatic cleavage rates. sec-Butyl derivatives show 30% faster hydrolysis in vitro compared to bulkier analogs .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (Tₐ) of ~200°C for sec-butyl carbonates, vs. 185°C for methyl analogs, due to increased van der Waals interactions .

- Bioactivity : Fluorinated carbonates with shorter chains (e.g., pentafluoropropyl) exhibit reduced cytotoxicity (IC₅₀ > 100 µM) compared to pentafluoropentyl derivatives (IC₅₀ ~50 µM), suggesting chain length-dependent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.